molecular formula C2HBrF2 B1203370 1-Bromo-2,2-difluoroethylene CAS No. 359-08-0

1-Bromo-2,2-difluoroethylene

Cat. No.: B1203370
CAS No.: 359-08-0
M. Wt: 142.93 g/mol
InChI Key: QZGNGBWAMYFUST-UHFFFAOYSA-N
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Description

1-Bromo-2,2-difluoroethylene is a halogenated hydrocarbon with the molecular formula C2HBrF2. This compound is known for its unique chemical properties and is used in various industrial and research applications. It is a colorless, volatile liquid that is produced by the reaction of bromine with ethene .

Scientific Research Applications

1-Bromo-2,2-difluoroethylene has several scientific research applications, including:

Safety and Hazards

Ethene, 2-bromo-1,1-difluoro- is highly flammable and possibly harmful by inhalation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,2-difluoroethylene can be synthesized through the halogenation of ethene. The reaction involves the addition of bromine to ethene in the presence of a fluorinating agent. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,2-difluoroethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce dihalogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,2-difluoroethylene is unique due to its specific combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

2-bromo-1,1-difluoroethene
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InChI

InChI=1S/C2HBrF2/c3-1-2(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QZGNGBWAMYFUST-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)Br
Source PubChem
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Molecular Formula

C2HBrF2
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DSSTOX Substance ID

DTXSID9059886
Record name Ethene, 2-bromo-1,1-difluoro-
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Molecular Weight

142.93 g/mol
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Physical Description

Liquefied gas; Boiling point = 6 deg C; [Alfa Aesar MSDS]
Record name 2-Bromo-1,1-difluoroethylene
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CAS No.

359-08-0
Record name 2-Bromo-1,1-difluoroethene
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Record name Ethene, 2-bromo-1,1-difluoro-
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Record name Ethene, 2-bromo-1,1-difluoro-
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Record name 2-bromo-1,1-difluoroethylene
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Record name 1,1-DIFLUORO-2-BROMOETHENE
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Q & A

Q1: Why are bromine-containing cysteine S-conjugates, such as those derived from 2-bromo-1,1-difluoroethene, of interest in toxicology research?

A1: While 1,1-difluoroalkene-derived S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteine conjugates were initially considered non-mutagenic, further research revealed that the presence of bromine in these conjugates significantly alters their toxicological profile. Specifically, bromine-containing 1,1-difluoroalkene-derived cysteine S-conjugates, like those derived from 2-bromo-1,1-difluoroethene, have been shown to exhibit mutagenic properties. [] This discovery highlights the importance of investigating the structure-activity relationship of these compounds to understand how seemingly minor structural changes, such as the presence of bromine, can drastically impact their biological activity.

Q2: What are the key reactive intermediates formed during the cysteine conjugate beta-lyase-catalyzed biotransformation of 2-bromo-1,1-difluoroethene-derived cysteine S-conjugates?

A2: Research suggests that 2,2-difluoro-3-halothiiranes are key reactive intermediates in this biotransformation process. [] These thiiranes are proposed to form via internal displacement of bromide and subsequent cyclization of 2-bromo-2-halo-1,1-difluoroethanethiolates, which are themselves beta-elimination products of the parent cysteine S-conjugates. These halogenated thiiranes can further undergo sulfur elimination to yield 1,1-difluoro-2-haloethenes. For instance, 2-bromo-1,1-difluoroethene was detected as a terminal product of the cysteine conjugate beta-lyase-catalyzed biotransformation of S-(2,2-dibromo-1,1-difluoroethyl)-L-cysteine. [] This finding provides valuable insight into the metabolic pathways of these compounds and their potential for toxicity.

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